molecular formula C21H18N4O3S B2956763 N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1251602-18-2

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2956763
CAS No.: 1251602-18-2
M. Wt: 406.46
InChI Key: KVECHZXGQPVVAM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a synthetic hybrid molecule designed for discovery research in medicinal chemistry. This compound incorporates a 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery known for its bioisosteric properties, serving as a surrogate for esters and carboxamides to improve metabolic stability . The 1,2,4-oxadiazole moiety is found in compounds with a broad spectrum of documented biological activities, including potential as kinase inhibitors , antiviral agents , and treatments for metabolic diseases . Furthermore, derivatives containing the 1,2,4-oxadiazole structure have been investigated as agonists for targets like the Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ), which is a key regulator of fatty acid metabolism and glucose utilization . The molecular architecture of this reagent, which links the 1,2,4-oxadiazole unit to a thiazole carboxamide framework, suggests potential for probing complex biological pathways. Researchers can utilize this compound as a key intermediate or a chemical probe in developing novel therapeutic agents, particularly in areas such as oncology, metabolic disorders, and antiviral research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-2-27-16-10-8-15(9-11-16)22-21(26)17-13-29-19(23-17)12-18-24-20(25-28-18)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVECHZXGQPVVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines a thiazole moiety with an oxadiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Formula C21H18N4O3S
Molecular Weight 398.46 g/mol
CAS Number 1251602-18-2
LogP 5.1624
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 69.11 Ų

Anticancer Activity

Research indicates that compounds with the oxadiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. The IC50 values for some oxadiazole derivatives have been reported in the range of 0.471.4μM0.47-1.4\,\mu M against various cancer cell lines .

Case Study: MCF-7 Cell Line

In a study evaluating the effects of this compound on the MCF-7 breast cancer cell line:

  • The compound increased p53 expression and induced apoptosis through caspase activation.
  • The observed IC50 was approximately 0.65μM0.65\,\mu M, indicating potent cytotoxicity against this cell line .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that derivatives containing oxadiazole rings exhibit enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This is attributed to their ability to penetrate cellular membranes more effectively due to their lipophilicity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Broad-spectrum antimicrobial activity , particularly against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspases has been observed in cancer cells .
  • Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes effectively .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(4-ethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide compared to other similar compounds:

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity
N-(4-nitrophenyl)acetamidineSimilar core structureModerateLow
N-(4-butylphenyl)-2-(4-nitrophenyl)acetamideSimilar core structureLowModerate
N-(4-(acetylamino)-2-methoxyphenyl)acetamideDifferent substituentsLowHigh

N-(4-ethoxyphenyl)-2-[3-(phenyl)-1,2,4-thiazole] exhibits superior biological activity due to its unique structural features combining both oxadiazole and thiazole functionalities.

Comparison with Similar Compounds

Thiazole-Oxadiazole Hybrids

  • SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide): Replaces the thiazole ring with a pyrrolidinecarboxamide, reducing rigidity. Exhibits >70% reduction in xL3 motility in anthelmintic assays but lacks the ethoxy group, which may limit solubility .
  • N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-thiophenecarboxamide (CHEBI:116331) :

    • Substitutes thiazole with thiophene, reducing aromatic π-stacking capacity.
    • Thiophene’s lower electron density may weaken interactions with hydrophobic enzyme pockets compared to thiazole .

Substituent Variations on the Aromatic Rings

Ethoxy vs. Halogenated Groups

  • 11h (2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide): Features a 4-chlorophenoxy group instead of 4-ethoxyphenyl. Biological Impact: The ethoxy group in the target compound enhances water solubility (calculated logP ~2.8) and may improve oral bioavailability .

Carboxamide Linker Modifications

Flexibility and Conformation

  • N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS 1105249-52-2): Incorporates a pyridinone-acetamide linker, introducing hydrogen-bonding sites absent in the target compound. Functional Consequence: The pyridinone moiety may enhance binding to proteases or kinases but reduce membrane permeability due to polarity .
  • N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide :

    • Replaces the oxadiazole-thiazole system with a triazole ring, altering dipole moments and hydrogen-bonding patterns .

Mechanistic Insights :

  • The oxadiazole ring in the target compound likely contributes to π-π stacking with enzyme active sites, as seen in proteasome inhibitors like 11h .
  • Ethoxy groups may reduce cytotoxicity compared to chlorinated analogs, as observed in solubility-driven toxicity studies .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, including thiazole ring formation, oxadiazole coupling, and carboxamide functionalization. For example, analogous thiazole derivatives are synthesized via condensation of amino-thiazole intermediates with chloroacetyl chloride in dioxane using triethylamine as a base, achieving yields up to 95% . Optimization may include:
  • Temperature Control : Reactions at 20–25°C minimize side products.
  • Solvent Selection : Dioxane or ethanol-DMF mixtures improve solubility and recrystallization .
  • Purification : Column chromatography or recrystallization from ethanol-DMF yields high-purity products (>95%) .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy :
  • ¹H-NMR : Signals at δ 7.2–8.1 ppm indicate aromatic protons from the ethoxyphenyl and phenyl-oxadiazole groups. A singlet near δ 4.5 ppm corresponds to the methylene bridge (CH₂) between thiazole and oxadiazole .
  • ¹³C-NMR : Peaks at ~165 ppm confirm carboxamide carbonyl groups .
  • FT-IR : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C from ethoxy groups) are diagnostic .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from assay conditions or structural analogs. Mitigation strategies include:
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT assay) .
  • SAR Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity but reduce solubility .
  • Meta-Analysis : Pool data from studies with similar molecular descriptors (e.g., logP, polar surface area) to identify trends .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study interactions with targets like EGFR or tubulin:
  • Docking Parameters : Grid boxes centered on ATP-binding pockets (20 ų) and Lamarckian genetic algorithms .
  • Binding Energy Validation : Compare computed ΔG values (< -8 kcal/mol) with experimental IC₅₀ data .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Thr790 or hydrophobic contacts) .

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